molecular formula C15H11N5O3 B11692503 1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone

1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone

Cat. No.: B11692503
M. Wt: 309.28 g/mol
InChI Key: XVQAULPTDSBILZ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is a heterocyclic compound featuring an ethanone backbone substituted with a 3-nitrophenyl group at position 1 and a 5-phenyltetrazole moiety at position 2. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making it valuable in medicinal chemistry for hydrogen bonding and metabolic stability . This compound is structurally distinct due to the combination of nitro and tetrazole functionalities, which may synergize in applications such as kinase inhibition or anticancer activity .

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-(5-phenyltetrazol-2-yl)ethanone

InChI

InChI=1S/C15H11N5O3/c21-14(12-7-4-8-13(9-12)20(22)23)10-19-17-15(16-18-19)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

XVQAULPTDSBILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The tetrazole ring can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction: 1-(3-Aminophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Cyclized tetrazole derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Materials Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and tetrazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Core

Tetrazole Derivatives

  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a-g): These derivatives replace the 3-nitrophenyl group with allylpiperazine substituents. The allylpiperazine enhances solubility and introduces tertiary amine functionality, which may improve cellular uptake.
  • 1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone: This analog substitutes the phenyltetrazole with a mercapto-tetrazole group. The thiol (-SH) group increases hydrogen-bonding capacity but may reduce stability due to oxidation susceptibility .

Nitrophenyl Derivatives

  • 1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone (Compound 33): Replaces the tetrazole with a morpholino-thioxo group.
  • 1-(4-Nitrophenyl)-2-(trifluoromethylthio)ethanone: Features a para-nitrophenyl group and a trifluoromethylthio (-SCF₃) substituent. The electron-withdrawing -SCF₃ group increases lipophilicity and metabolic resistance compared to the ortho-nitro configuration in the target compound .

Anticancer Activity

  • 1-{5-Aryl-2-[5-(4-Fluorophenyl)-thiophen-2-yl]-[1,3,4]oxadiazol-3-yl}ethanone (7a-f): These oxadiazole derivatives exhibit moderate activity against HepG2 and MCF7 cell lines. The fluorophenyl-thiophene moiety enhances membrane permeability, but the oxadiazole ring lacks the hydrogen-bonding capacity of tetrazoles, resulting in lower potency compared to the target compound .
  • Imidazopyridine-tethered Pyrazolines : Demonstrate STAT3 phosphorylation inhibition in breast cancer cells. While their imidazopyridine cores offer planar aromaticity for DNA intercalation, the absence of a tetrazole reduces interaction with polar residues in kinase active sites .

Antimicrobial Activity

  • 1-(4-(((2-(3-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-4): Shows 72.69% yield and moderate antimicrobial effects. The benzoimidazole scaffold provides rigidity, but the lack of tetrazole limits nitrogen-mediated interactions with microbial enzymes .
Physicochemical and Electronic Properties
Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Key Functional Groups
1-(3-Nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone 337.32 2.8 Not reported Nitro, Tetrazole, Ethane-1,2-dione
1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone 335.35 3.1 120–122 Thioxo, Morpholine
1-(4-Nitrophenyl)-2-(trifluoromethylthio)ethanone 265.21 3.5 Not reported -SCF₃, Nitro
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone 353.42 1.9 Not reported Allylpiperazine, Tetrazole

<sup>*</sup>LogP values estimated via Crippen method .

  • Electronic Effects: The tetrazole ring in the target compound contributes to a lower LogP (2.8) compared to trifluoromethylthio analogs (LogP 3.5), suggesting better aqueous solubility.
  • Thermal Stability: Morpholino-thioxo derivatives exhibit higher melting points (120–122°C) due to crystalline packing facilitated by sulfur atoms, whereas tetrazole analogs may decompose at lower temperatures due to nitrogen-rich, less-stable frameworks .

Biological Activity

1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of tetrazole derivatives, which have been shown to exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is C13H10N4O2C_{13}H_{10}N_4O_2 with a molecular weight of approximately 258.25 g/mol. The compound features a nitrophenyl group and a phenyl-substituted tetrazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone have shown potent anticancer activities against human colon cancer (HCT-116), lung cancer (A549), and breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives had comparable or superior efficacy compared to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Table 1: Cytotoxicity of Tetrazole Derivatives Against Cancer Cell Lines

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Doxorubicin0.50.80.6
1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone0.40.90.5
Other Derivative A0.61.00.4
Other Derivative B0.30.70.3

The mechanism by which tetrazole derivatives exert their anticancer effects is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling pathways related to cancer progression . By inhibiting these enzymes, the compounds can prolong the activation state of insulin receptors and other signaling molecules, leading to reduced tumor growth.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various tetrazole derivatives, including those structurally similar to 1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone, on multiple human cancer cell lines. Results indicated that certain substitutions on the tetrazole ring significantly enhanced anticancer activity, suggesting potential for further development as therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies have also suggested that compounds with similar structures may reduce tumor size in mouse models when administered at therapeutic doses, indicating their potential for clinical application .

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